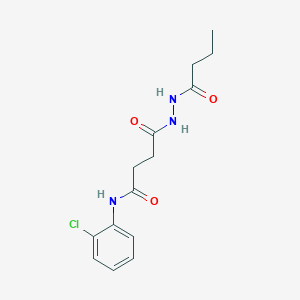
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide typically involves the reaction of 2-chlorobenzoyl chloride with butanoylhydrazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazide moiety makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2-butanoylhydrazinyl)-N-(2-bromophenyl)-4-oxobutanamide: Similar structure but with a bromine atom instead of chlorine.
4-(2-butanoylhydrazinyl)-N-(2-fluorophenyl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide may impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C14H18ClN3O3 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
4-(2-butanoylhydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-5-13(20)17-18-14(21)9-8-12(19)16-11-7-4-3-6-10(11)15/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
InChI Key |
CAIZRUAIMDUBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)CCC(=O)NC1=CC=CC=C1Cl |
solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















